molecular formula C6H12O3S B1381015 (1-Methanesulfonylcyclobutyl)methanol CAS No. 1427024-72-3

(1-Methanesulfonylcyclobutyl)methanol

Cat. No. B1381015
CAS RN: 1427024-72-3
M. Wt: 164.22 g/mol
InChI Key: UCEPWJZPSKQKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanol, including “(1-Methanesulfonylcyclobutyl)methanol”, is a major challenge in catalysis, requiring high energy input to overcome the CH3–H bond activation energy barrier . Based on density functional theory (DFT) calculations, methane oxidation to methanol is catalyzed by hetero-diatomic catalysts .


Molecular Structure Analysis

The molecular formula of “(1-Methanesulfonylcyclobutyl)methanol” is C6H12O3S. Its molecular weight is 164.22 g/mol.


Chemical Reactions Analysis

The oxidation of methane to a high-value-added chemical, methanol, is a major challenge in catalysis . This process has been demonstrated to be feasible via methanol pyrolysis within acoustic cavitation bubbles .


Physical And Chemical Properties Analysis

“(1-Methanesulfonylcyclobutyl)methanol” is a liquid .

Scientific Research Applications

  • Methanotrophs as Biocatalysts :

    • Methanotrophs like Methylomonas sp. DH-1 have been recognized for their high efficiency in converting methane to methanol. Remarkably, this particular strain demonstrates extreme tolerance to methanol, which is beneficial for high-titer methanol production (Hur et al., 2017).
    • Methylocella tundrae, another methanotroph, has been optimized for enhanced methanol production, with improvements achieved by adjusting factors such as substrate concentration, pH, and temperature (Mardina et al., 2016).
  • Versatility of Methanotrophs :

    • Methanotrophs are not just limited to methanol production. They can also generate a range of valuable products like single-cell protein, biopolymers, and other soluble metabolites using methane as their carbon source. Genetic engineering can further expand their product spectrum to include compounds like carotenoids or farnesene (Strong et al., 2015).
  • Advancements in Photocatalytic Conversion :

    • Research into the photocatalytic conversion of methane to methanol using semiconductors and light has shown promise. This method involves the generation of a hydroxyl radical that reacts with methane to produce methanol and hydrogen, offering an alternative route at milder conditions (Taylor & Noceti, 2000).
  • Direct Conversion Techniques :

    • Direct conversion of methane to methanol has seen advancements with techniques such as the use of Cu-Zeolites, offering a pathway at relatively low temperatures. Such methods represent a shift from traditional, energy-intensive processes to more efficient and environmentally friendly alternatives (Tomkins et al., 2017).

Safety And Hazards

As a chemical compound, “(1-Methanesulfonylcyclobutyl)methanol” should be handled with care. It is recommended to use this compound only in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions in the field of methanol research, including “(1-Methanesulfonylcyclobutyl)methanol”, involve enhancing the sonochemical production of hydrogen via methanol pyrolysis . There is also interest in the power-to-methanol chain from a process system engineering perspective .

properties

IUPAC Name

(1-methylsulfonylcyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10(8,9)6(5-7)3-2-4-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPWJZPSKQKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonylcyclobutyl)methanol

CAS RN

1427024-72-3
Record name (1-methanesulfonylcyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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